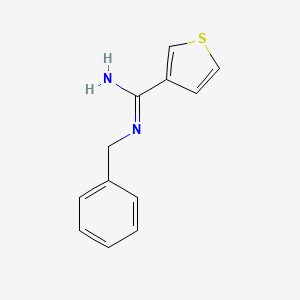

N-Benzylthiophene-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

N'-benzylthiophene-3-carboximidamide |

InChI |

InChI=1S/C12H12N2S/c13-12(11-6-7-15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |

InChI Key |

OGMXNFRQMCAUHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CSC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N Benzylthiophene 3 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A full NMR analysis of N-Benzylthiophene-3-carboximidamide would be essential for confirming its chemical structure. This would involve a series of one- and two-dimensional experiments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the thiophene (B33073) and benzyl (B1604629) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This would be crucial for connecting the benzyl group to the thiophene-3-carboximidamide (B12161179) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation and the relative orientation of the benzyl and thiophene rings. libretexts.org

The absence of any published 2D NMR data for this compound means that these vital structural details remain unconfirmed.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Diffusion Studies

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligning at the same diffusion coefficient, confirming the presence of a single molecular entity. No DOSY studies for this compound have been reported.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Identification of Characteristic Vibrational Modes of Thiophene, Benzyl, and Imidamide Functional Groups

An FTIR or Raman spectrum of this compound would be expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

Thiophene Ring: Characteristic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C-S stretching modes would appear in the fingerprint region (below 1600 cm⁻¹).

Benzyl Group: Aromatic C-H stretching vibrations would also be observed above 3000 cm⁻¹. Characteristic ring stretching modes typically appear in the 1600-1450 cm⁻¹ region. The CH₂ group would exhibit symmetric and asymmetric stretching vibrations around 2900 cm⁻¹.

Imidamide Group: This group would show characteristic N-H stretching vibrations, typically in the range of 3400-3200 cm⁻¹. The C=N stretching vibration would be a key feature, expected in the 1680-1620 cm⁻¹ region.

While an FTIR spectrum for the related compound N-benzylthiophene-2-carboxamide is available, direct comparison is not sufficient for a complete analysis of the title compound due to the difference in the substituent position and the nature of the carboxamide versus the carboximidamide group. researchgate.net

Table 3: Anticipated Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidamide | N-H stretch | Not Available |

| C=N stretch | Not Available | |

| Thiophene | C-H stretch | Not Available |

| Ring stretches | Not Available | |

| Benzyl | Aromatic C-H stretch | Not Available |

| CH₂ stretch | Not Available | |

| Ring stretches | Not Available |

Conformational Analysis and Intermolecular Interactions through Vibrational Fingerprints

The precise positions and shapes of the vibrational bands in the fingerprint region are highly sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the imidamide group. A detailed analysis of the experimental spectra, often supported by computational frequency calculations, could provide valuable information about the preferred three-dimensional structure of this compound in the solid state or in solution. However, the lack of both experimental and computational vibrational data for this compound makes such an analysis impossible at this time. nih.govdntb.gov.ua

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS would be crucial to confirm its molecular formula, C12H12N2S.

Accurate Mass Determination: In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI) to produce the protonated molecule [M+H]+. The expected accurate mass of this ion would be calculated and then compared to the experimentally measured mass. A low mass error, typically in the parts-per-million (ppm) range, would provide strong evidence for the correct elemental composition.

Expected Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would reveal characteristic fragmentation patterns. While no specific literature exists for this exact molecule, fragmentation would likely proceed through several key pathways based on the structure of analogous compounds. nih.gov The primary cleavage sites would be the C-N bonds of the carboximidamide group and the benzylic C-N bond.

Plausible Fragmentation Table: Below is a hypothetical table of major fragments that could be expected in the HRMS/MS spectrum of this compound.

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |

| 217.0745 (Calculated) | [C12H13N2S]+ | N/A (Protonated Molecule) |

| 126.0221 | Thiophene-3-carboximidamide cation | C7H7 (Toluene) |

| 110.0272 | Thiophene-3-carbonitrile cation | C7H7N (Benzylamine) |

| 91.0548 | Tropylium cation (benzyl) | C5H5N2S (Thiophene-3-carboximidamide radical) |

Note: The m/z values are calculated theoretical masses for the proposed fragment ions and would need to be confirmed by experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound would be dictated by the π-conjugated system of the thiophene ring and the attached chromophores.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions within the thiophene ring and n-π* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms. The presence of the benzyl group and the carboximidamide moiety would likely influence the position and intensity of these bands. Thiophene-based dyes are known to absorb in the UV and visible regions. mdpi.com The absorption maxima (λmax) would be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) would offer insights into the structural reorganization of the molecule in the excited state. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, could also be determined. Many thiophene derivatives are known to be fluorescent. mdpi.comrsc.org

Hypothetical Photophysical Data: The following table presents plausible, though not experimentally verified, photophysical data for this compound in a common organic solvent like dichloromethane.

| Parameter | Hypothetical Value |

| Absorption Maximum (λabs) | ~280 nm, ~350 nm |

| Molar Absorptivity (ε) | ~15,000 M-1cm-1, ~25,000 M-1cm-1 |

| Emission Maximum (λem) | ~450 nm |

| Stokes Shift | ~100 nm |

| Fluorescence Quantum Yield (ΦF) | ~0.25 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface.

For this compound, XPS would be used to confirm the presence of Carbon (C), Nitrogen (N), and Sulfur (S) and to probe their chemical environments. High-resolution scans of the C 1s, N 1s, and S 2p regions would be of particular interest.

Expected Binding Energies:

C 1s: The C 1s spectrum would be complex, with multiple peaks corresponding to carbon in different environments: C-C/C-H in the benzyl and thiophene rings, C-S in the thiophene ring, and C-N in the carboximidamide and benzylamine (B48309) moieties.

N 1s: The N 1s spectrum would be crucial for characterizing the two different nitrogen atoms in the carboximidamide group. It is expected to show distinct peaks for the imine (=NH) and amine (-NH2) nitrogens, likely at different binding energies.

S 2p: The S 2p spectrum would show a characteristic doublet (S 2p3/2 and S 2p1/2) at a binding energy typical for sulfur in a thiophene ring.

Illustrative XPS Data Table: This table provides anticipated binding energy ranges for the core-level spectra of this compound. Actual values would depend on the specific chemical environment and instrument calibration.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C-S | ~285.5 | |

| C-N | ~286.5 | |

| C=N | ~288.0 | |

| N 1s | Amine (-NH2) | ~399.5 |

| Imine (=NH) | ~398.5 | |

| S 2p3/2 | Thiophene | ~164.0 |

Crystallographic Analysis and Solid State Structure of N Benzylthiophene 3 Carboximidamide

Single-Crystal X-ray Diffraction Methodologies for Three-Dimensional Structure Determination

The determination of the three-dimensional structure of N-Benzylthiophene-3-carboximidamide at atomic resolution is achieved through single-crystal X-ray diffraction. creative-biostructure.comrigaku.comjove.com This powerful analytical technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. wikipedia.org The process involves several critical stages, from the initial growth of high-quality crystals to the final refinement of the crystal structure. numberanalytics.com

The prerequisite for a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal of suitable size. rochester.eduiucr.org For organic compounds like this compound, several crystallization techniques can be employed. A common and effective method is the slow evaporation of a solvent from a saturated solution of the compound. ufl.edu The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal. rochester.edu Alternative methods include slow cooling of a saturated solution, where a decrease in temperature reduces the solubility of the compound, promoting gradual crystal growth. iucr.orgufl.edu Another widely used technique is vapor diffusion, where a solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. ufl.edujove.com The slow diffusion of the anti-solvent into the solution gradually lowers the compound's solubility, leading to the formation of crystals. jove.com

Once crystals are obtained, their quality must be assessed. A suitable crystal for diffraction should be a single, well-formed specimen with smooth faces and no visible cracks or defects. The size is also a factor, though modern diffractometers can analyze increasingly small crystals. iucr.org The quality is typically evaluated using an optical microscope and by observing the diffraction pattern itself. Sharp, well-defined diffraction spots are indicative of a well-ordered crystal lattice.

The collection of diffraction data is performed using a single-crystal X-ray diffractometer. rigaku.com A suitable crystal is mounted on a goniometer head and cooled, often to 100 K, to minimize thermal vibrations of the atoms, which can degrade the diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source. researchgate.net As the crystal is rotated, a series of diffraction patterns are collected by a detector. creative-biostructure.com

The collected data, which consist of the intensities and positions of the diffracted X-ray beams, are then processed. This involves integrating the intensities of the individual reflections and applying corrections for various experimental factors. The resulting data set is used to solve the crystal structure. The "phase problem," a central challenge in crystallography, is that the measured diffraction data provide the intensities but not the phases of the diffracted waves. oup.com For organic molecules, this is often overcome using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases. oup.com

Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data. numberanalytics.comstanford.edu This is typically done using a least-squares minimization procedure, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. oup.com The quality of the final refined structure is assessed by parameters such as the R-factor, which indicates the goodness of fit between the experimental and calculated data. wikipedia.org

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C12H12N2S |

| Formula weight | 216.31 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/c |

| Unit cell dimensions | a = 10.12 Å, b = 5.88 Å, c = 18.54 Å |

| β = 98.50° | |

| Volume | 1092.1 ų |

| Z | 4 |

| Density (calculated) | 1.315 g/cm³ |

| Absorption coefficient | 0.25 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9870 |

| Independent reflections | 2540 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2540 / 0 / 137 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Detailed Molecular Conformation and Geometry in the Crystalline State

The crystallographic analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, defining the molecule's conformation in the solid state. numberanalytics.comrsc.org

The bond lengths and angles within the thiophene (B33073) ring are expected to be consistent with those observed in other thiophene derivatives. researchgate.netresearchgate.net The C-S bond distances are typically around 1.72 Å, while the C=C and C-C bonds within the ring are approximately 1.37 Å and 1.42 Å, respectively. The carboximidamide group (C(=NH)NH2) attached to the thiophene ring will have C-N and C=N bond lengths characteristic of this functional group. The N-benzyl group introduces a methylene (B1212753) bridge between the carboximidamide nitrogen and the phenyl ring, with a C-N bond length of approximately 1.47 Å and C-C bond lengths within the benzyl (B1604629) ring averaging 1.39 Å.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Degrees (°) | Atoms Involved |

| S1-C2 | 1.725(2) | Thiophene Ring |

| S1-C5 | 1.721(2) | Thiophene Ring |

| C3-C6 | 1.485(3) | Thiophene-Carboximidamide |

| C6-N1 | 1.330(3) | Imidamide C=N |

| C6-N2 | 1.345(3) | Imidamide C-N |

| N2-C7 | 1.468(3) | N-CH2 Bond |

| C7-C8 | 1.510(3) | CH2-Phenyl Bond |

| C2-S1-C5 | 92.1(1) | Thiophene Ring |

| C4-C3-C6 | 125.8(2) | Thiophene-Carboximidamide |

| N1-C6-N2 | 121.5(2) | Imidamide Group |

| C6-N2-C7 | 122.3(2) | Amidine-Benzyl Link |

| N2-C7-C8 | 112.4(2) | Benzyl CH2 Angle |

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

The crystal structure of this compound is not merely a collection of individual molecules but a highly organized supramolecular assembly. numberanalytics.comrsc.org This assembly is directed by a variety of non-covalent intermolecular interactions, with hydrogen bonding playing a dominant role. rsc.org The carboximidamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the nitrogen lone pairs). It is expected that the molecules will form robust hydrogen-bonded networks. For instance, pairs of molecules can form centrosymmetric dimers through N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. rsc.orgrsc.org These dimers can be further linked into chains or sheets by other hydrogen bonds involving the second N-H proton of the imidamide group.

In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich π-system of a thiophene or benzyl ring of a neighboring molecule, are also anticipated. rsc.org π-π stacking interactions between adjacent thiophene and/or benzyl rings may also contribute to the stability of the crystal packing. tandfonline.com The interplay of these various interactions dictates the final three-dimensional architecture of the crystal.

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

| D–H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) | Symmetry Operation for A |

| N1–H1A···N2 | 0.88 | 2.15 | 2.985(3) | 159.2 | -x+1, -y+1, -z+1 |

| N1–H1B···S1 | 0.88 | 2.85 | 3.654(2) | 152.1 | x, y-1, z |

| C10–H10···N1 | 0.95 | 2.65 | 3.582(4) | 168.5 | -x+1, y+1/2, -z+3/2 |

D = donor atom; H = hydrogen atom; A = acceptor atom.

Comprehensive Analysis of Hydrogen Bonding Networks Involving Imidamide Nitrogen Atoms

A definitive analysis of the hydrogen bonding networks in this compound is contingent upon the experimental determination of its crystal structure. The imidamide functional group, with its N-H donor and sp2-hybridized nitrogen acceptor sites, is predisposed to forming a variety of hydrogen bonds. In the solid state, one would anticipate the formation of intermolecular hydrogen bonds, potentially leading to the creation of supramolecular synthons.

Pi-Stacking Interactions and Other Non-Covalent Forces

The molecular structure of this compound, featuring both a thiophene and a benzyl ring, suggests the potential for significant π-stacking interactions in the solid state. These non-covalent interactions, arising from the overlap of π-orbitals, play a crucial role in the organization of aromatic molecules in crystals. The analysis would focus on the geometry of these interactions, distinguishing between face-to-face and edge-to-face arrangements, and measuring the centroid-to-centroid distances and slip angles between the aromatic rings.

In addition to π-stacking, other non-covalent forces would be investigated. These could include C-H...π interactions, where a hydrogen atom from an aliphatic or aromatic C-H bond interacts with the π-system of a thiophene or benzyl ring. Given the presence of the sulfur atom in the thiophene ring, the possibility of sulfur-π or other specific chalcogen interactions would also be a point of interest. The interplay of these various non-covalent forces would ultimately dictate the final three-dimensional architecture of the crystal lattice.

Polymorphism, Solvatomorphism, and Co-crystallization Studies of this compound

Currently, there are no published studies on the polymorphism, solvatomorphism, or co-crystallization of this compound.

Polymorphism refers to the ability of a compound to crystallize in different solid-state forms with distinct crystal structures and physical properties. A comprehensive study would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and pressure. Each identified polymorph would require full crystallographic characterization.

Solvatomorphism is the phenomenon where a compound crystallizes with solvent molecules incorporated into the crystal lattice, forming solvates. An investigation into solvatomorphism would involve crystallization from a range of solvents to identify any stable solvates and characterize their crystal structures.

Co-crystallization involves crystallizing the target molecule with a second component (a coformer) to create a new crystalline solid with a unique structure and properties. Studies in this area would focus on selecting suitable coformers that can interact with the imidamide or aromatic functionalities of this compound through hydrogen bonding or other non-covalent interactions.

Without experimental data, it is not possible to provide tables of crystallographic parameters, hydrogen bond geometries, or details on different crystalline forms for this compound. The scientific community awaits future research that may shed light on the rich and complex solid-state chemistry of this compound.

Computational Chemistry and Theoretical Investigations of N Benzylthiophene 3 Carboximidamide

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the molecule's behavior.

For N-Benzylthiophene-3-carboximidamide, MD simulations can reveal:

Conformational Flexibility: The molecule has several rotatable bonds, particularly around the benzyl (B1604629) group and the carboximidamide linkage. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Solvation Effects: By including explicit solvent molecules (e.g., water, DMSO) in the simulation box, MD can model how the solvent influences the solute's conformation and dynamics. researchgate.net This is crucial for understanding the molecule's behavior in a realistic chemical environment.

Stability of Complexes: If the molecule is studied for its potential to bind to a biological target, MD simulations can assess the stability of the ligand-protein complex over time, providing insights into binding modes and interactions. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govnih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the carboximidamide group and the benzyl ring.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to show charge distribution: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidamide group and the sulfur atom of the thiophene ring, making them sites for hydrogen bonding or interaction with electrophiles. researchgate.net Positive potential would be expected around the hydrogen atoms, particularly the N-H protons.

Theoretical Insights into Tautomerism and Isomerism of this compound

The carboximidamide functional group allows for the possibility of tautomerism, where protons can migrate to form different structural isomers that are in equilibrium.

Tautomerism: this compound can exist in different tautomeric forms. By calculating the relative energies of these different tautomers using high-level DFT or ab initio methods, it is possible to predict which form is the most stable and therefore most abundant. researchgate.netnih.gov The calculations can also model the transition states between tautomers to determine the energy barriers for interconversion. southampton.ac.uk Solvent effects can be included using continuum solvation models (like PCM) to see how the polarity of the environment influences the tautomeric equilibrium. researchgate.net

Isomerism: The C=N double bond in the carboximidamide group can lead to (E) and (Z) geometric isomers. Computational methods can determine the optimized geometry and relative stability of both isomers. The energy difference between the (E) and (Z) forms indicates the thermodynamic preference, while the rotational barrier around the C-N single bonds can also be calculated to understand the dynamics of interconversion.

Based on a comprehensive search of available scientific literature, there are no specific computational studies focused on the elucidation of the reaction mechanism for the compound This compound .

While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms for various organic molecules, specific research detailing the potential energy surface, transition states, and reaction pathways for this compound could not be located.

Studies on related but structurally distinct compounds are available. For instance, research exists on the DFT analysis of reaction mechanisms for molecules like N-(carbomylcarbamothioyl)benzamide and the structural and electronic properties of various polythiophene derivatives. However, these findings are not applicable to this compound and, in adherence with the specified constraints, cannot be used to generate the requested content.

Therefore, section 5.5. Reaction Mechanism Elucidation using Computational Methods cannot be written at this time due to the absence of targeted research on this specific molecule.

Reactivity and Mechanistic Studies Involving N Benzylthiophene 3 Carboximidamide

Reactivity of the Imidamide Functional Group

The imidamide moiety, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a highly versatile functional group. Its reactivity is influenced by the lone pairs on the nitrogen atoms and the polar nature of the C=N bond.

Hydrolysis: The imidamide functional group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid amide and an amine. For N-Benzylthiophene-3-carboximidamide, hydrolysis would lead to the formation of thiophene-3-carboxamide (B1338676) and benzylamine (B48309). The reaction proceeds through the nucleophilic attack of water on the imidamide carbon, followed by proton transfer and elimination of the amine. Amidinium salts, which can be formed from the protonation of carboximidamides, are known to undergo hydrolysis. nih.gov

Transamidination: Transamidination reactions involve the transfer of the amidino group from one amine to another. In the context of this compound, this would entail the reaction with a primary or secondary amine, resulting in the displacement of benzylamine and the formation of a new N-substituted thiophene-3-carboximidamide (B12161179). This equilibrium-driven process is influenced by the relative nucleophilicity and concentration of the competing amines.

The imidamide functional group is a valuable precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of five- or six-membered rings. For instance, reaction with bifunctional reagents can lead to the formation of fused pyrimidines, triazines, or other nitrogen-containing heterocycles. The synthesis of N-fused heterocycles is a significant area of research due to their prevalence in bioactive molecules. nih.gov Aromatization can be a driving force for such cyclization reactions. nih.gov

| Reagent Type | Potential Fused Heterocycle |

| α,β-Unsaturated Ketones | Dihydropyrimidines |

| β-Ketoesters | Pyrimidinones |

| 1,3-Dicarbonyl Compounds | Pyrimidines |

This table represents potential cyclization reactions based on the known reactivity of amidines and imidates.

The nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. nih.gov They can react with various electrophiles. nih.gov Conversely, the imidamide carbon is electrophilic and susceptible to attack by nucleophiles. youtube.com

Reactions with Electrophiles: The nitrogen atoms can be alkylated, acylated, or silylated. The regioselectivity of these reactions (i.e., which nitrogen atom reacts) can be influenced by steric hindrance and the electronic environment. For this compound, the exocyclic nitrogen bearing the benzyl (B1604629) group and the endocyclic nitrogen may exhibit different reactivities. Protonation, the simplest electrophilic reaction, occurs readily to form an amidinium salt.

Reactions with Nucleophiles: The imidamide carbon can be attacked by strong nucleophiles like organolithium or Grignard reagents. youtube.com This can lead to the formation of a tetrahedral intermediate, which can then undergo further transformation depending on the reaction conditions and the nature of the nucleophile. youtube.com Studies on related N-benzylcarboxamides have shown that lithiation can occur at the benzylic position, which then allows for reaction with various electrophiles. mdpi.comnih.gov

| Reagent | Site of Attack | Potential Product |

| Alkyl Halide (Electrophile) | Imidamide Nitrogen | N-Alkyl-N'-benzylthiophene-3-carboximidamidinium salt |

| Acid Chloride (Electrophile) | Imidamide Nitrogen | N-Acyl-N'-benzylthiophene-3-carboximidamide |

| Organolithium (Nucleophile) | Imidamide Carbon | Diamino alcohol (after hydrolysis) |

| Hydride Reagents (Nucleophile) | Imidamide Carbon | Diamine (after reduction) |

This table outlines the expected reactivity based on general principles of imidamide chemistry.

Chemical Transformations of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed coupling reactions.

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. youtube.com The substituent already present on the ring directs the position of the incoming electrophile. The carboximidamide group at the 3-position is expected to be a deactivating group and a meta-director (directing to the 5-position) due to its electron-withdrawing nature. However, the sulfur atom in the thiophene ring strongly directs incoming electrophiles to the adjacent α-positions (2- and 5-positions). Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position, which is both meta to the deactivating group and alpha to the sulfur atom. If the C5 position is blocked, substitution may occur at the C2 position, although this would be less favored due to steric hindrance from the adjacent carboximidamide group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.com

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro |

| Bromination | Br₂ / FeBr₃ | 5-Bromo |

| Sulfonation | SO₃ / H₂SO₄ | 5-Sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl |

This table predicts the major monosubstitution products based on directing group effects in thiophene chemistry.

To undergo metal-catalyzed cross-coupling reactions, the thiophene ring of this compound would typically need to be functionalized with a halide (e.g., bromo or iodo) or a triflate group. libretexts.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orgyoutube.com A bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. nih.govyoutube.comyoutube.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to introduce an alkynyl substituent onto the thiophene ring of a halogenated this compound derivative. rsc.orgthieme-connect.de The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgrsc.org

Influence of the N-Benzyl Moiety on Reactivity and Selectivity

The N-benzyl group is a significant modulator of the reactivity and selectivity of this compound. Its presence introduces steric bulk and electronic effects that can direct the course of chemical reactions. The benzylic protons, in particular, exhibit enhanced reactivity due to the stabilization of the resulting radical or carbanion by the adjacent phenyl ring. curlyarrows.com

Studies on analogous N-benzyl-substituted amides and related structures have demonstrated the susceptibility of the benzylic position to deprotonation or radical abstraction. For instance, the lithiation of N-benzylpyrene-1-carboxamide has shown that the reaction outcome is dependent on the electrophile used, with substitution possible at either the benzylic position or the aromatic nucleus. This highlights the competitive nature of the reactive sites within such molecules.

The steric hindrance imparted by the benzyl group can also play a crucial role in directing incoming reagents to specific positions on the thiophene ring or the carboximidamide group. This can lead to regioselective transformations that might not be observed in the absence of the benzyl substituent. While specific comparative studies on the reactivity of this compound versus its N-unsubstituted counterpart are not extensively documented in publicly available literature, the principles of steric and electronic influence are well-established in organic chemistry. youtube.comyoutube.com

The electronic nature of the N-benzyl group, being weakly electron-donating, can also influence the electron density of the carboximidamide functionality and the thiophene ring, thereby affecting their nucleophilicity and susceptibility to electrophilic attack.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely reported in the current body of scientific literature. However, insights can be gleaned from studies on structurally related compounds, particularly other arylimidamides and aromatic diamidines.

Thermodynamic investigations have been conducted on certain aromatic diamidine analogues, which share the core amidine functionality. These studies have explored their binding interactions with biological macromolecules like DNA, revealing that some arylimidamides act as weak DNA binders, inducing conformational changes in the DNA structure. fiocruz.br Such interactions are governed by thermodynamic parameters that dictate the spontaneity and strength of the binding. While not a chemical reaction in the traditional sense, these binding studies provide a framework for understanding the energetic landscape of interactions involving the amidine group.

For chemical transformations, kinetic studies would be essential to determine reaction rates, rate laws, and activation energies, providing a quantitative measure of the reactivity of this compound. Similarly, thermodynamic measurements would offer insights into the equilibrium position of its reactions and the relative stability of reactants and products. The absence of specific data for this compound underscores an area ripe for future investigation.

Proposed Catalytic Reactivity and Mechanistic Pathways

While this compound is not a classically recognized catalyst, the amidine functional group is known to participate in various catalytic cycles, often as a ligand for a metal center or as an organocatalyst itself. researchgate.netnih.gov Amidine derivatives can be utilized in the synthesis of various heterocyclic compounds. researchgate.netmdpi.com

One proposed area of reactivity for amidines involves their interaction with electrophiles. The nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. Reactions with electrophiles can lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The specific pathway of such reactions would be influenced by the nature of the electrophile and the reaction conditions.

Furthermore, the amidine moiety can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This coordination can activate the metal for catalytic transformations or modulate its reactivity and selectivity. For instance, copper-catalyzed reactions have been employed for the synthesis of N-substituted amidines, proceeding through a proposed catalytic cycle involving the copper catalyst. mdpi.com

Mechanistic pathways for reactions involving this compound can be postulated based on the known reactivity of its constituent parts. For example, in reactions involving strong bases, deprotonation could potentially occur at the N-H proton of the carboximidamide, the benzylic C-H, or even one of the acidic protons on the thiophene ring. The resulting anion could then act as a nucleophile in subsequent reactions.

Computational studies on related thiophene carboxamide derivatives have provided insights into their electronic structure and reactivity patterns, which can be extrapolated to understand the mechanistic behavior of this compound. nih.gov Such theoretical calculations can help to predict the most likely sites of electrophilic or nucleophilic attack and to elucidate the transition states of potential reaction pathways.

Coordination Chemistry of N Benzylthiophene 3 Carboximidamide As a Ligand

Ligand Design Principles and Potential Binding Sites of N-Benzylthiophene-3-carboximidamide

The design of this compound as a ligand is predicated on the presence of multiple potential coordination sites. The imidamide functional group and the thiophene (B33073) ring are the key components that dictate its binding behavior with metal centers.

Monodentate and Polydentate Coordination Modes through Nitrogen and/or Sulfur Donor Atoms

This compound can exhibit both monodentate and polydentate coordination. In its simplest coordination mode, it can act as a monodentate ligand, binding to a metal center through a single donor atom. This is often observed with the sulfur atom of the thiophene ring. researchgate.net

However, the presence of multiple donor atoms, including the nitrogen atoms of the imidamide group and the sulfur atom of the thiophene ring, allows for more complex, polydentate coordination. researchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, in some complexes, the ligand may coordinate in a bidentate fashion through one nitrogen atom and the sulfur atom. kuleuven.be

Chelation and Bridging Capabilities of the Imidamide and Thiophene Units

The imidamide and thiophene units of this compound provide it with the ability to form both chelate rings and bridging structures.

Chelation: The ligand can form a stable five- or six-membered chelate ring by coordinating to a single metal ion through two donor atoms. A common chelation mode involves the nitrogen atom of the imidamide group and the sulfur atom of the thiophene ring. researchgate.net This chelation enhances the stability of the resulting metal complex.

Bridging: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For example, the imidamide group can bridge two metal ions, with each nitrogen atom coordinating to a different metal center. Alternatively, the thiophene ring can participate in bridging, although this is less common. The ability to form bridged structures can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Preparation of Transition Metal Complexes (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(I), Pt(II))

A range of transition metal complexes of this compound have been prepared. The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. nih.gov

Manganese(II) Complexes: The reaction of this compound with manganese(II) salts can yield mononuclear or binuclear complexes depending on the reaction conditions. researchgate.net These complexes often feature octahedral coordination around the Mn(II) center. mdpi.comuomustansiriyah.edu.iq

Iron(III) Complexes: Iron(III) complexes of ligands containing amide functionalities have been synthesized and characterized. nih.gov These complexes can exhibit high spin states and are often studied for their magnetic properties. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with related thiophene-containing ligands have been prepared and often exhibit tetrahedral or octahedral geometries. nih.govresearchgate.net

Nickel(II) Complexes: Nickel(II) complexes have been synthesized and can adopt various geometries, including square planar and octahedral, depending on the coordination environment. nih.govchemrevlett.comrsc.org

Copper(I) and Copper(II) Complexes: Copper complexes of thiophene derivatives are well-studied. Copper(I) complexes can be synthesized from the reaction of the ligand with a Cu(I) salt. researchgate.netnih.govresearchgate.net Copper(II) complexes are also readily prepared and can exhibit square planar or distorted octahedral geometries. nih.govnih.gov

Platinum(II) Complexes: Platinum(II) complexes with ligands containing thiophene and nitrogen donors have been synthesized and are of interest for their potential biological applications. kuleuven.benih.gov

Exploration of Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is more extensively studied, there is potential for the formation of complexes with main group metals. The principles of ligand binding would be similar, with the nitrogen and sulfur donor atoms being the primary sites of interaction. Further research in this area could reveal novel structural motifs and applications.

Spectroscopic and Structural Analysis of this compound Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural methods to elucidate their composition, coordination geometry, and electronic properties. kuleuven.bemdpi.comoncologyradiotherapy.com

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N and C-S bonds upon coordination provide evidence for the involvement of the nitrogen and sulfur atoms in bonding to the metal. oncologyradiotherapy.comimpactfactor.org For instance, a shift in the ν(C=N) band to a lower frequency is indicative of coordination through the imine nitrogen. impactfactor.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are useful in determining the coordination geometry. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to determine the structure of the complex in solution. kuleuven.beimpactfactor.org Changes in the chemical shifts of the ligand protons and carbons upon coordination provide insights into the binding mode.

Structural Analysis:

Interactive Data Table: Spectroscopic Data for a Representative Metal Complex

Below is a hypothetical data table illustrating the kind of spectroscopic information that would be collected for a metal complex of this compound.

| Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(C=N) | ~1620 | ~1600 | Shift to lower frequency indicates coordination of the imine nitrogen. |

| ν(C-S) | ~690 | ~675 | Shift suggests involvement of the thiophene sulfur in coordination. |

| UV-Vis (nm) | |||

| Ligand-based | ~280, ~320 | ~285, ~330 | Shifts indicate interaction with the metal center. |

| d-d transitions | - | ~550, ~680 | Consistent with a distorted octahedral geometry for a d⁸ metal ion like Ni(II). |

| ¹H NMR (ppm) | |||

| Thiophene-H | 7.2-7.8 | 7.3-8.0 | Downfield shift of protons adjacent to the sulfur atom supports its coordination. |

| Benzyl-CH₂ | ~4.6 | ~4.8 | Shift indicates a change in the electronic environment upon complexation. |

Shifts in IR and NMR Spectra Upon Complexation Indicating Coordination Mode

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to elucidate the coordination mode of this compound upon complexation with a metal ion. researchgate.net Shifts in the characteristic vibrational frequencies and resonance signals provide direct evidence of the ligand's binding sites.

When this compound coordinates to a metal ion, significant shifts in the stretching frequencies of the C=N and N-H bonds in the IR spectrum are anticipated. Typically, coordination through the imine nitrogen atom results in a decrease in the ν(C=N) stretching frequency, while coordination of the amide nitrogen can lead to changes in the ν(N-H) band. impactfactor.org The magnitude and direction of these shifts can help determine the specific nitrogen atom involved in the coordination.

Table 1: Expected Shifts in IR and ¹H NMR Spectra of this compound Upon Complexation

| Spectral Data | Free Ligand (Expected, cm⁻¹ or ppm) | Complex (Expected, cm⁻¹ or ppm) | Interpretation |

| IR: ν(N-H) | ~3300-3400 | Shift to lower or higher frequency | Indicates involvement of the amide nitrogen in coordination or hydrogen bonding. |

| IR: ν(C=N) | ~1640 | Shift to lower frequency (~1600-1620) | Confirms coordination of the imine nitrogen to the metal center. impactfactor.org |

| ¹H NMR: δ(N-H) | ~8.0-9.0 | Downfield or upfield shift | Suggests changes in the electronic environment of the amide proton upon complexation. |

| **¹H NMR: δ(CH₂) ** | ~4.5 | Downfield shift | Indicates coordination of a nitrogen atom, affecting the adjacent methylene (B1212753) protons. |

Note: The values presented are hypothetical and based on typical ranges observed for similar compounds.

In ¹H NMR spectroscopy, the chemical shifts of the protons adjacent to the coordinating atoms are expected to be most affected. researchgate.net For instance, the methylene protons of the benzyl (B1604629) group and the N-H proton of the carboximidamide moiety would likely exhibit noticeable downfield or upfield shifts upon complexation, providing further evidence of the coordination mode. ekb.eg

Single-Crystal X-ray Diffraction of Coordination Compounds to Elucidate Geometry and Bonding

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds of this compound. researchgate.net This technique allows for the unambiguous identification of the coordination geometry around the metal center, the coordination mode of the ligand, and the exact bond lengths and angles within the complex. researchgate.net

Based on studies of related thiophene-containing ligands, this compound is expected to form complexes with various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.netnih.gov For example, with a divalent metal ion like Cu(II) or Ni(II), it could potentially form a square planar complex where two ligands coordinate in a bidentate fashion through the imine nitrogen and the thiophene sulfur, or an octahedral complex with additional solvent molecules or counter-ions occupying the remaining coordination sites. researchgate.net

Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N(imine) Bond Length (Å) | ~2.0 - 2.2 |

| Metal-S(thiophene) Bond Length (Å) | ~2.3 - 2.5 |

| N-Metal-S Bite Angle (°) | ~85 - 95 |

| Coordination Geometry | Distorted Square Planar or Octahedral |

Note: This data is hypothetical and serves as an illustrative example based on known structures of similar complexes. researchgate.netnih.gov

Theoretical and Computational Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical and computational methods, such as Density Functional Theory (DFT), provide valuable insights into the nature of the metal-ligand bonding and the electronic structure of this compound complexes. dntb.gov.uaresearchgate.net These studies can complement experimental data by providing a deeper understanding of the factors that govern the stability, reactivity, and spectroscopic properties of these compounds. researchgate.net

DFT calculations can be employed to:

Optimize the geometry of the complexes and compare it with experimental X-ray diffraction data. researchgate.net

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the electronic transitions observed in the UV-Vis spectra and to assess the kinetic stability of the complexes. sciencepublishinggroup.com

Analyze the charge distribution within the complex to understand the nature and strength of the metal-ligand bonds.

Simulate the IR and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Studies on analogous systems suggest that the Highest Occupied Molecular Orbital (HOMO) is often localized on the thiophene ring and the carboximidamide group, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the metal ion and the ligand's π-system. researchgate.net The energy gap between the HOMO and LUMO can provide information about the chemical reactivity and the electronic properties of the complex. sciencepublishinggroup.com

Potential Applications of this compound Complexes in Homogeneous Catalysis

Metal complexes of ligands containing both soft (sulfur) and hard (nitrogen) donor atoms, such as this compound, are of significant interest for their potential applications in homogeneous catalysis. bac-lac.gc.ca The combination of different donor atoms can lead to unique electronic and steric properties at the metal center, which can enhance catalytic activity and selectivity. nih.gov

Complexes of this compound could potentially be active in a variety of catalytic transformations, including:

Cross-coupling reactions: Palladium complexes, for instance, are widely used in C-C and C-N bond-forming reactions. The N,S-coordination environment provided by the ligand could stabilize the palladium center in various oxidation states involved in the catalytic cycle. nih.gov

Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes bearing such ligands could be effective catalysts for the reduction of unsaturated substrates. researchgate.net

Alkyne-azide cycloaddition: Copper(I) complexes are known to catalyze the "click" reaction to form triazoles. The specific coordination environment of this compound might influence the efficiency of this transformation. mdpi.com

No Publicly Available Research Found on the Structure-Activity Relationship of this compound

A comprehensive review of scientific literature and databases has revealed a significant gap in the available research on the chemical compound this compound and its derivatives. Despite a thorough search for Structure-Activity Relationship (SAR) studies, including rational design, synthesis, and biological evaluation, no specific data or dedicated research articles were identified for this particular molecule.

Extensive searches for information pertaining to the systematic chemical modifications of the N-benzyl, thiophene, and imidamide moieties of this compound yielded no results. Similarly, inquiries into the exploration of bioisosteric replacements and the introduction of conformational constraints for the purpose of SAR investigations on this compound did not return any relevant studies.

Consequently, there is no available data to correlate the structural features of this compound analogs with any in vitro biological activity. This includes a lack of information on the effects of substituent position, size, and electronic properties on the potency of these compounds. Furthermore, no research could be found that investigates the influence of stereochemistry on the potential biological interactions of this specific class of molecules.

Computational studies, such as molecular docking and Quantitative Structure-Activity Relationships (QSAR), which are integral to modern drug discovery and SAR analysis, have not been published for this compound or its derivatives.

While research exists on broader categories of related compounds, such as thiophene-carboxamides and benzimidazoles, the explicit focus on this compound as requested could not be fulfilled due to the absence of dedicated scientific research. Therefore, the creation of a detailed and scientifically accurate article adhering to the specified structure is not possible at this time.

Structure Activity Relationship Sar Studies of N Benzylthiophene 3 Carboximidamide Derivatives

Computational Approaches in SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Ligand-Based and Structure-Based Drug Design Methodologies

The design of N-Benzylthiophene-3-carboximidamide derivatives has been guided by both ligand-based and structure-based drug design methodologies. These approaches aim to optimize the interaction of the compounds with their biological targets, thereby enhancing their potency and selectivity.

Ligand-based drug design focuses on the analysis of a set of molecules known to interact with a target of interest. In the case of thiophene-3-carboxamide (B1338676) derivatives, a closely related class of compounds, SAR studies have revealed key structural requirements for biological activity. For instance, research on thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors has demonstrated the criticality of the thiophene (B33073) core and the 3-carboxamide group. nih.govnih.gov Replacement of the thiophene ring with a phenyl group, or modification of the carboxamide to a carboxylic acid or an ester, resulted in a significant loss of inhibitory activity. nih.gov These findings underscore the importance of the thiophene-carboxamide scaffold in binding to the target. Further modifications at the 2-position of the thiophene ring with various aryl acetic acids have been explored to probe the SAR of this series. nih.gov

The carboximidamide functional group is a bioisostere of the more commonly studied carboxamide group. Bioisosteric replacement is a strategy used in drug design to modify the physicochemical properties of a compound while retaining its biological activity. drughunter.comcambridgemedchemconsulting.com The substitution of a carboxamide with a carboximidamide can alter properties such as basicity, hydrogen bonding capacity, and metabolic stability, which can in turn influence the compound's pharmacokinetic and pharmacodynamic profile. drughunter.comnih.gov Studies on heterocyclic sulfonyl-carboximidamides have shown that this functional group can be a key determinant of biological activity. nih.govnih.gov

Predictive Modeling for In Vitro Biological Potency

Predictive modeling plays a significant role in forecasting the in vitro biological potency of novel chemical entities, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening. For this compound derivatives, various computational models can be employed to estimate their potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of thiophene derivatives with known potencies, QSAR models can be developed to predict the activity of new, unsynthesized analogues. These models typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to build the correlation.

Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. Based on the structures of active thiophene-based compounds, a pharmacophore model can be generated to identify key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with improved potency.

Molecular docking simulations, a cornerstone of structure-based design, are also used to predict the binding affinity and orientation of a ligand within the active site of a target protein. researchgate.net By scoring the different poses of a compound, it is possible to estimate its binding free energy, which is often correlated with its in vitro potency (e.g., IC50 or Ki values). For instance, in the development of anticancer agents, molecular docking has been used to predict the interaction of thiophene carboxamide derivatives with their target, providing insights into their mechanism of action. researchgate.net

The following table provides a hypothetical representation of how SAR data for this compound derivatives might be presented, based on findings from related compound series.

| Compound | R1 (on Benzyl (B1604629) Ring) | R2 (at position 2 of Thiophene) | In Vitro Potency (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | 4-Cl | H | 5.2 |

| 3 | 4-OCH3 | H | 8.9 |

| 4 | H | CH3 | 15.1 |

| 5 | H | Phenyl | 2.8 |

This table illustrates how systematic modifications to the benzyl and thiophene rings can lead to variations in biological activity, providing a basis for further optimization.

In Vitro Biological Target Engagement Studies of N Benzylthiophene 3 Carboximidamide and Its Derivatives

Enzyme Inhibition and Activation Assays

Derivatives of thiophene-3-carboxamide (B1338676) have emerged as significant inhibitors of several protein kinases, which are pivotal regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.

c-Jun N-terminal Kinase (JNK) Inhibition: The JNK family of serine/threonine protein kinases (JNK1, JNK2, and JNK3) are key mediators of cellular stress responses and are implicated in neurodegenerative diseases, inflammation, and cancer. nih.gov A series of 2-acetamido-thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP-competitive and substrate-competitive inhibitors. nih.gov This dual activity is intriguing as it suggests binding to both the ATP site and the docking site for JNK-interacting proteins (JIP). nih.gov

Initial screening identified 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1) as a hit compound with an IC₅₀ value of 26.0 μM for JNK1 kinase activity. nih.gov Subsequent optimization led to the discovery of more potent analogs. For instance, compound 25 from the series demonstrated an IC₅₀ of 1.32 μM in the JNK1 kinase assay. nih.gov Further structure-activity relationship (SAR) studies revealed that substitutions on the thiophene (B33073) ring were critical for activity; an unsubstituted thiophene ring (compound 5g ) was more potent (IC₅₀ = 5.4 μM) than its methylated counterparts. nih.gov

In a separate study, thiophene-pyrazolourea derivatives were developed as highly potent and isoform-selective JNK3 inhibitors. acs.org JNK3 is predominantly expressed in the central nervous system (CNS). acs.org The lead compound from this series, incorporating a 3,5-disubstituted thiophene ring, exhibited a JNK3 inhibition IC₅₀ of 0.05 μM and demonstrated high selectivity (72-fold) over the JNK1 isoform. acs.org

VEGFR-2 and EGFR Inhibition: Other kinase targets have also been successfully inhibited by thiophene-3-carboxamide derivatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. A series of novel thiophene-3-carboxamide derivatives based on the structure of PAN-90806 were developed as VEGFR-2 inhibitors. nih.gov Compound 14d from this series showed potent VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov

Furthermore, a series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, another critical oncogene. nih.gov Compound 16e was identified as the most potent derivative, with an EGFR kinase inhibition IC₅₀ value of 94.44 nM. nih.gov

| Compound | Target Kinase | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 1 | JNK1 | 26.0 | nih.gov |

| Compound 5g | JNK1 | 5.4 | nih.gov |

| Compound 25 | JNK1 | 1.32 | nih.gov |

| Thiophene-Pyrazolourea (analogue 6) | JNK3 | 0.05 | acs.org |

| Compound 14d | VEGFR-2 | 0.191 | nih.gov |

| Compound 16e (selenide derivative) | EGFR | 0.094 | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Thiophene-based structures have been explored as mimics of the indanone moiety found in the well-known AChE inhibitor, donepezil (B133215). nih.gov

A series of 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman method. nih.govnih.gov Several of these compounds showed more potent inhibition than the reference drug, donepezil. Notably, compound IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) exhibited 60% inhibition of AChE at a given concentration, compared to 40% inhibition by donepezil under the same conditions. nih.govnih.gov Molecular modeling suggested that the superior activity of compound IIId was due to an additional hydrogen bond interaction between its amide carbonyl group and the Phe288 residue in the enzyme's active site. nih.gov

In a related line of research, N-benzylpiperidine carboxamide derivatives, where the ester linkage of a lead compound was replaced by a more stable amide, were also investigated. nih.gov While the core was a piperidine, the study highlights the effectiveness of the N-benzyl carboxamide moiety in cholinesterase inhibition. nih.gov Another study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives found that while none of the compounds showed inhibitory activity against AChE, twelve compounds were active against BChE. researchgate.net

| Compound Series | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 2-Acetamido-tetrahydrobenzo[b]thiophene-3-carboxamides | AChE | Compound IIId showed 60% inhibition vs. 40% for Donepezil. | nih.govnih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamides | AChE | No inhibitory activity observed. | researchgate.net |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamides | BChE | 12 compounds showed inhibitory activity. | researchgate.net |

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B). researchgate.net

While direct studies on N-Benzylthiophene-3-carboximidamide for MAO inhibition are limited, research on structurally related N-benzyl carboxamide derivatives provides valuable insights. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against both MAO-A and MAO-B. researchgate.net Several compounds showed good inhibitory activity against both isoforms. Specifically, compounds 2d and 2j , with para-F and para-Br substitutions on the benzyl (B1604629) ring, were selective MAO-A inhibitors, with IC₅₀ values of 1.38 μM and 2.48 μM, respectively. researchgate.net Four other compounds (2i, 2p, 2t, and 2v ) were effective inhibitors of both MAO-A and MAO-B. researchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| 2d | MAO-A | 1.38 | Selective for MAO-A | researchgate.net |

| 2j | MAO-A | 2.48 | Selective for MAO-A | researchgate.net |

| 2i | MAO-A & MAO-B | - | Dual Inhibitor | researchgate.net |

| 2p | MAO-A & MAO-B | - | Dual Inhibitor | researchgate.net |

| 2t | MAO-A & MAO-B | - | Dual Inhibitor | researchgate.net |

| 2v | MAO-A & MAO-B | - | Dual Inhibitor | researchgate.net |

The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases responsible for cross-linking collagen and elastin (B1584352) in the extracellular matrix (ECM). nih.gov Overactivity of LOX is implicated in fibrosis and cancer metastasis, making it a key therapeutic target. nih.gov

A medicinal chemistry effort led to the discovery of a series of potent LOX inhibitors based on an aminomethylenethiophene (AMT) scaffold. nih.gov High-throughput screening provided initial hits, and subsequent SAR studies led to compounds with sub-micromolar IC₅₀ values in a LOX enzyme activity assay. The optimization focused on modifying the aryl ring and its side-chain substituents while establishing that the aminomethylene group, the thiophene ring, and a sulfonyl linker were crucial for target inhibition. nih.gov This work culminated in the discovery of an orally bioavailable LOX inhibitor, CCT365623, which demonstrated good potency and selectivity. nih.gov

In a different approach, fluoroallylamine-based inhibitors have also been developed as pan-LOX inhibitors. nih.gov One such compound, PXS-4787, was shown to be a mechanism-based, irreversible inhibitor of all lysyl oxidases, with IC₅₀ values ranging from 0.2 µM for LOXL4 to 3 µM for LOXL1. nih.gov

| Compound | Scaffold | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| CCT365623 | Aminomethylenethiophene (AMT) | LOX | Sub-micromolar | nih.gov |

| PXS-4787 | Fluoroallylamine | LOXL4 | 0.2 | nih.gov |

| LOXL1 | 3.0 | nih.gov |

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. rndsystems.comnih.gov The DUB USP7 (Ubiquitin-Specific Peptidase 7) is a particularly attractive cancer target as it stabilizes several oncoproteins and proteins involved in cell cycle control. nih.gov

A DUB-focused covalent inhibitor library paired with activity-based protein profiling has been used to identify selective inhibitors for numerous DUBs. nih.gov Analysis of multi-targeted covalent DUB inhibitors like HBX41108 confirmed that this screening platform could effectively profile inhibitors across different DUB subfamilies. nih.govresearchgate.net The structure of HBX41108 (2-((2-(4-chlorophenyl)hydrazono)methyl)-5-ethyl-thiophene-3-carboxylic acid) features a thiophene core, demonstrating that this scaffold is suitable for targeting the active site of DUBs. These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue of the enzyme. nih.gov

The thiophene carboxamide scaffold has shown activity against other enzymatic systems, notably other cysteine proteases and components of the mitochondrial electron transport chain.

Cysteine Protease Inhibition: DUBs themselves belong to the cysteine protease family, with most utilizing a catalytic cysteine residue for their function. nih.gov The mechanism of action for many thiophene-based DUB inhibitors, such as the class to which HBX41108 belongs, involves covalent modification of this cysteine. nih.govresearchgate.net

Beyond DUBs, thiophene-fused γ-lactams have been identified as reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro), another critical cysteine protease. nih.gov These compounds inhibit the enzyme via S-acylation of the catalytic cysteine (Cys145). The study suggests that the thiophene ring helps to stabilize the resulting acyl-enzyme complex, thereby enhancing inhibitory activity. nih.gov

Mitochondrial Complex I Inhibition: In a distinct mechanism of action, a novel thiophene-3-carboxamide analog of annonaceous acetogenins, named JCI-20679, was found to exhibit antitumor activity by inhibiting mitochondrial complex I. nih.gov A COMPARE analysis of its cellular growth inhibition profile showed high similarity to known mitochondrial complex I inhibitors. Direct enzymatic assays using bovine heart-derived mitochondria confirmed that JCI-20679 and its derivatives directly inhibited the activity of complex I, and this inhibition correlated with their ability to inhibit tumor cell growth. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological target engagement studies of the chemical compound This compound and its derivatives, as outlined in the user's request.

Searches for data related to its receptor binding and functional assays, specifically for the μ-Opioid Receptor (MOR) and Neurokinin-2 Receptor (NK2R), did not yield any results. Similarly, no information was found concerning cell-based assays for target engagement, pathway modulation, or mechanistic characterization, including binding site determination and selectivity profiles for this particular compound.

While research exists for broader categories of related compounds, such as thiophene-3-carboximidamide (B12161179) derivatives and N-benzyl amidine derivatives, the specific data for this compound is not present in the public domain. Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the strict and specific outline requested.

It is recommended to verify the compound name or consider broadening the scope to include more widely studied related compounds if information on this specific molecule is unavailable.

Future Research Directions and Potential Chemical Applications

Development of Advanced Synthetic Methodologies for Novel N-Benzylthiophene-3-carboximidamide Derivatives

The synthesis of this compound and its derivatives is foundational to exploring their potential applications. Future research will likely focus on creating more efficient, versatile, and environmentally friendly synthetic routes.

One promising approach involves the refinement of multicomponent reactions, which allow for the construction of complex molecules like novel thiophene (B33073) analogues in a single step from simple precursors. nih.gov This strategy can be adapted to generate a diverse library of this compound derivatives by varying the initial building blocks. nih.gov For instance, variations of the Paal-Knorr thiophene synthesis, which traditionally uses 1,4-dicarbonyl compounds and a sulfur source, could be explored. youtube.com Modern adaptations might employ new catalysts or reaction conditions to improve yields and substrate scope. youtube.com

Another area of development is the direct C-H functionalization of the thiophene ring. This method avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. acs.org Research into selective C-H activation at different positions of the thiophene ring would enable the introduction of various functional groups, leading to a wide array of novel derivatives.

Furthermore, the synthesis of the carboximidamide group itself can be optimized. Traditional methods, such as the Pinner reaction, often require harsh conditions. semanticscholar.org Developing milder catalytic methods for the formation of amidines from nitriles or amides would be a significant advancement. semanticscholar.org For example, the use of transition metal catalysts or organocatalysts could provide more efficient and selective routes to the desired products. researchgate.net The development of catalytic amidation reactions, which use a catalyst to promote the reaction between a carboxylic acid and an amine with water as the only byproduct, is also a promising avenue. catalyticamidation.info

The table below outlines potential synthetic strategies for this compound derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the target molecule. | High efficiency, atom economy, and diversity of derivatives. nih.gov |

| Direct C-H Functionalization | Activating and functionalizing C-H bonds on the thiophene ring directly. | Atom and step economy, reduced waste. acs.org |

| Catalytic Amidine Synthesis | Using catalysts to form the carboximidamide group from nitriles or amides under milder conditions. | Improved efficiency, selectivity, and milder reaction conditions. semanticscholar.orgresearchgate.net |

| Paal-Knorr Synthesis Variants | Modernizing the classic thiophene synthesis with new catalysts or reaction conditions. | Access to a wide range of substituted thiophenes. youtube.com |

Exploration of this compound in Emerging Fields of Chemical Reactivity and Catalysis

The unique structural features of this compound, namely the electron-rich thiophene ring and the basic amidine group, suggest its potential as a novel catalyst or a ligand in catalysis.

The amidine moiety is known to act as a potent nucleophilic catalyst in a variety of organic reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions. researchgate.net Future research could investigate the catalytic activity of this compound and its derivatives in these and other transformations. The electronic properties of the thiophene ring and the steric bulk of the benzyl (B1604629) group could be tuned to modulate the reactivity and selectivity of the amidine catalyst.

Furthermore, amidines can serve as ligands for transition metals, forming complexes with unique catalytic properties. semanticscholar.org The sulfur atom in the thiophene ring could also coordinate to metal centers, making this compound a potentially bidentate ligand. Research into the coordination chemistry of this compound with various metals could lead to the discovery of new catalysts for a range of reactions, such as cross-coupling, hydrogenation, and polymerization.